molecular formula C21H20N2O3S B5907757 N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE

N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE

Cat. No.: B5907757
M. Wt: 380.5 g/mol
InChI Key: PERIUFWDODLIMS-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE is an organic compound characterized by its complex structure, which includes a furan ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Furan and Thiophene Rings: The furan and thiophene rings can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The furan and thiophene rings can be coupled to form the vinyl linkage using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(2-THIENYL)VINYL)-4-METHYLBENZAMIDE: Similar structure but with a different thiophene substitution.

    N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-ETHYLBENZAMIDE: Similar structure but with an ethyl group instead of a methyl group on the benzamide ring.

Uniqueness

N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-1-(3-methylthiophen-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-14-5-7-16(8-6-14)20(24)23-18(12-19-15(2)9-11-27-19)21(25)22-13-17-4-3-10-26-17/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIUFWDODLIMS-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=C(C=CS2)C)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=C(C=CS2)C)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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